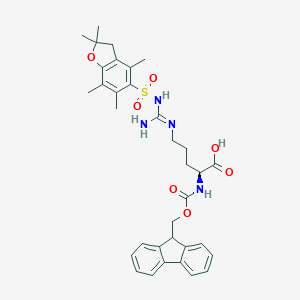
Fmoc-Arg(Pbf)-OH
概要
説明
Fmoc-Arg(Pbf)-OH: は、アミノ酸アルギニンの誘導体であり、アミノ基は9-フルオレニルメトキシカルボニル(Fmoc)基で保護され、グアニジノ基は2,2,4,6,7-ペンタメチルジヒドロベンゾフラン-5-スルホニル(Pbf)基で保護されています。この化合物は、ペプチドの合成中に不要な副反応を防止するために、固相ペプチド合成(SPPS)で広く使用されています。
科学的研究の応用
Chemistry: Fmoc-Arg(Pbf)-OH is extensively used in the synthesis of peptides and proteins. It allows for the incorporation of arginine residues without side reactions, making it essential for the production of high-purity peptides .
Biology and Medicine: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions. In medicine, these peptides are used in the development of therapeutic agents and vaccines .
Industry: Industrially, this compound is used in the production of peptide-based drugs and diagnostic agents. It is also used in the development of biomaterials and nanomaterials .
作用機序
Fmoc-Arg(Pbf)-OHの作用機序は、ペプチド合成中のアルギニンのアミノ基とグアニジノ基の保護を伴います。Fmoc基はアミノ基での不要な反応を防ぎ、Pbf基はグアニジノ基を保護します。 これにより、ペプチド結合を選択的に形成し、アルギニン残基をペプチドに組み込むことができます .
類似の化合物との比較
類似の化合物:
Fmoc-Arg(Pmc)-OH: this compoundに似ていますが、グアニジノ保護に2,2,5,7,8-ペンタメチルクロマン-6-スルホニル(Pmc)基を使用しています。
Fmoc-Arg(Mtr)-OH: メトキシトリメチルベンゼンスルホニル(Mtr)基をグアニジノ保護に使用します
独自性: this compoundは、Pbf基の安定性と除去の容易さにより、ユニークです。 Pbf基は、Pmc基やMtr基に比べて、より優れた保護を提供し、より簡単に除去できるため、this compoundはペプチド合成で好ましい選択肢となっています .
生化学分析
Biochemical Properties
Fmoc-Arg(Pbf)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during the peptide synthesis process . The nature of these interactions is primarily based on the inherent hydrophobicity and aromaticity of the Fmoc moiety, which promotes the association of building blocks .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily observed in the context of peptide synthesis. It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is centered around its role in peptide synthesis. It exerts its effects at the molecular level through binding interactions with biomolecules during the synthesis process . This includes potential enzyme inhibition or activation and changes in gene expression as a result of the peptides it helps form .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change due to factors such as stability and degradation . Long-term effects on cellular function observed in in vitro or in vivo studies would be primarily related to the peptides that this compound helps synthesize .
Metabolic Pathways
This compound is involved in the metabolic pathways related to peptide synthesis . It interacts with enzymes involved in these pathways, and its use can affect metabolic flux or metabolite levels as a result of the peptides it helps form .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are primarily related to its role in peptide synthesis . It may interact with transporters or binding proteins involved in this process, and its localization or accumulation can be influenced by these interactions .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are tied to its role in peptide synthesis . It may be directed to specific compartments or organelles based on the needs of the peptide synthesis process .
準備方法
合成経路と反応条件: Fmoc-Arg(Pbf)-OHの合成は、通常、アルギニンのアミノ基とグアニジノ基を保護することを含みます。プロセスは、Pbf基を使用してグアニジノ基を保護することから始まります。続いて、Fmoc基でアミノ基を保護します。 反応条件には、ジクロロメタン(DCM)やN,N-ジメチルホルムアミド(DMF)などの溶媒や、カップリング反応にジイソプロピルカルボジイミド(DIC)やヒドロキシベンゾトリアゾール(HOBt)などの試薬を使用することがよくあります .
工業生産方法: 工業的には、this compoundの生産は、自動ペプチド合成装置を使用して行われます。これらの機械は、ペプチド合成に必要な脱保護とカップリングの繰り返しサイクルを容易にします。 高速液体クロマトグラフィー(HPLC)を使用すると、最終製品の純度が保証されます .
化学反応の分析
反応の種類: Fmoc-Arg(Pbf)-OHは、以下のを含むいくつかの種類の反応を起こします。
脱保護: DMF中のピペリジンを使用してFmoc基を除去する。
カップリング: DICとHOBtなどのカップリング試薬を使用して、他のアミノ酸とペプチド結合を形成する。
一般的な試薬と条件:
脱保護: DMF中の20-50%ピペリジン。
カップリング: DCMまたはDMF中のDICとHOBt。
主要な生成物: これらの反応から生成される主な生成物は、保護基のためにアルギニン残基が副反応なしに組み込まれた、特定の配列を持つペプチドです .
科学研究への応用
化学: this compoundは、ペプチドやタンパク質の合成で広く使用されています。 副反応なしにアルギニン残基を組み込むことができるため、高純度のペプチドを生産するために不可欠です .
生物学と医学: 生物学的研究では、this compoundを使用して合成されたペプチドは、タンパク質間相互作用、酵素-基質相互作用、受容体-リガンド相互作用の研究に使用されます。 医学では、これらのペプチドは、治療薬やワクチンの開発に使用されています .
産業: 工業的には、this compoundは、ペプチドベースの薬物や診断薬の製造に使用されます。 また、バイオマテリアルやナノマテリアルの開発にも使用されています .
類似化合物との比較
Fmoc-Arg(Pmc)-OH: Similar to Fmoc-Arg(Pbf)-OH but uses the 2,2,5,7,8-pentamethyl-chroman-6-sulfonyl (Pmc) group for guanidino protection.
Fmoc-Arg(Mtr)-OH: Uses the methoxytrimethylbenzene sulfonyl (Mtr) group for guanidino protection
Uniqueness: this compound is unique due to the stability and ease of removal of the Pbf group. The Pbf group provides better protection and is more easily removed compared to Pmc and Mtr groups, making this compound a preferred choice in peptide synthesis .
特性
IUPAC Name |
(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40N4O7S/c1-19-20(2)30(21(3)26-17-34(4,5)45-29(19)26)46(42,43)38-32(35)36-16-10-15-28(31(39)40)37-33(41)44-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28H,10,15-18H2,1-5H3,(H,37,41)(H,39,40)(H3,35,36,38)/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNICLNKVURBTKV-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463228 | |
| Record name | Fmoc-Arg(Pbf)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154445-77-9 | |
| Record name | N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154445-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-Arg(Pbf)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.765 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


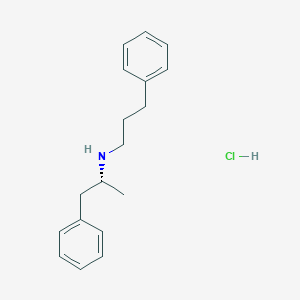
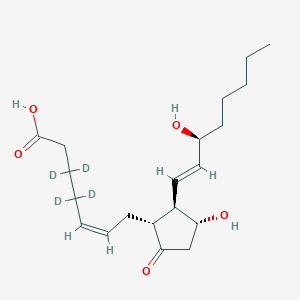


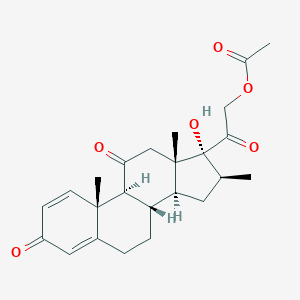

![4-[(1S,2R)-3,3-dimethyl-2-(3-oxobutyl)cyclobutyl]pent-4-enenitrile](/img/structure/B136076.png)

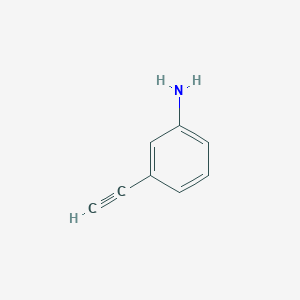
![1-[4-[2-(dimethylamino)ethoxy]phenyl]-N-methylpropan-2-amine;oxalic acid](/img/structure/B136081.png)
![2-[(6-HYDROXY-2-NAPHTHALENYL)OXY]ACETIC ACID](/img/structure/B136082.png)
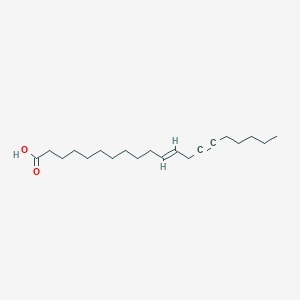
![2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B136085.png)

